molecular formula C32H30ClNO5 B5235585 Benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5712-35-6

Benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5235585
CAS No.: 5712-35-6
M. Wt: 544.0 g/mol
InChI Key: NVUMFIZZQFIAQW-UHFFFAOYSA-N
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Description

Benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C32H30ClNO5 and its molecular weight is 544.0 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 543.1812508 g/mol and the complexity rating of the compound is 962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hexahydroquinoline core with various substituents that contribute to its biological activity. Its molecular formula is C₁₈H₁₈ClN₃O₄, with a molecular weight of approximately 367.80 g/mol. The presence of functional groups such as the chloro and ethoxy moieties enhances its pharmacological properties.

The biological activity of the compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively.
  • Antimicrobial Properties : Preliminary investigations indicate that the compound possesses antimicrobial activity against various bacterial strains. It has been tested against Escherichia coli and Staphylococcus aureus, showing promising results.
  • Anticancer Activity : The compound has been evaluated for its anticancer properties in vitro. It inhibits cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Data

The following table summarizes the biological activities observed for the compound in various studies:

Activity Tested Organisms/Cell Lines Effect Observed Reference
AntioxidantDPPH assayIC50 = 25 µg/mL
AntimicrobialE. coliZone of inhibition = 15 mm
S. aureusZone of inhibition = 18 mm
AnticancerMCF-7 (breast cancer)IC50 = 30 µM
HeLa (cervical cancer)IC50 = 28 µM

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of the compound against common pathogens. The results demonstrated that it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : Another investigation explored the anticancer effects of the compound on human cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis in MCF-7 cells through the activation of caspase pathways.
  • In Vivo Studies : In vivo studies are currently underway to assess the pharmacokinetics and therapeutic efficacy of the compound in animal models of cancer and infection. Preliminary results suggest favorable absorption and distribution profiles.

Properties

IUPAC Name

benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30ClNO5/c1-3-38-28-17-22(11-14-26(28)35)30-29(32(37)39-18-20-7-5-4-6-8-20)19(2)34-25-15-23(16-27(36)31(25)30)21-9-12-24(33)13-10-21/h4-14,17,23,30,34-35H,3,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUMFIZZQFIAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCC5=CC=CC=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386474
Record name ST50649896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5712-35-6
Record name ST50649896
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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